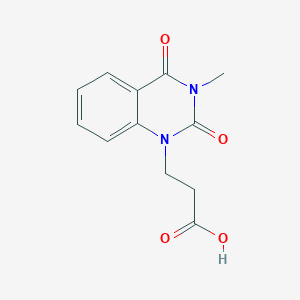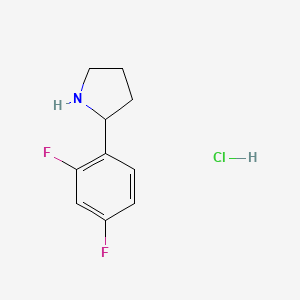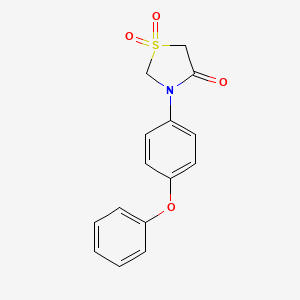![molecular formula C20H16N4O2 B2943144 1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941990-56-3](/img/structure/B2943144.png)
1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is similar to natural purine . It’s associated with a wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves scaffold hopping and computer-aided drug design . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The structure of similar compounds often involves an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include condensation, cyclization, and methylation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A notable study on the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, which share a similar structural motif with the compound , demonstrates the compound's relevance in the development of new therapeutic agents with favorable cerebral and peripheral effects. This synthesis involves multiple steps including thermal fusion and hydrogenolysis, indicating the complexity and the synthetic versatility of pyrido-pyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994).
Pharmacological Potential
Research into compounds with similar structures, such as pyrido-pyrimidine derivatives, has highlighted their potential in pharmacology, including antibacterial, fungicidal activities, and as antagonists for specific receptors. Novel synthesis methods for these compounds further underscore their significance in drug development and the exploration of their pharmacological properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Biopharmaceutical Properties
Another study focused on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their biopharmaceutical properties. The research demonstrated a significant variation in their solubility, permeability, and predicted human in vivo clearance values, highlighting the potential for tailored pharmaceutical applications based on these chemical properties (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Antimicrobial and Antitumor Activities
Derivatives of pyrido-pyrimidine, such as Schiff bases with certain amino acids, have shown promising results in antibacterial and antitumor testing. The synthesis of these new series demonstrates the compound's versatile framework for developing potential therapeutic agents with significant biological activities (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Chemical Characterization and Catalysis
Studies have also explored the structural characterization of similar compounds, revealing their complex chemical behavior and potential applications in catalysis and materials science. For instance, the synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via copper(II)-catalyzed reactions showcases the applicability of these compounds in creating novel materials with unique properties (Liu & Sun, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19-18-17(7-4-10-22-18)23(13-15-5-2-1-3-6-15)20(26)24(19)14-16-8-11-21-12-9-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVLCLGQESJQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

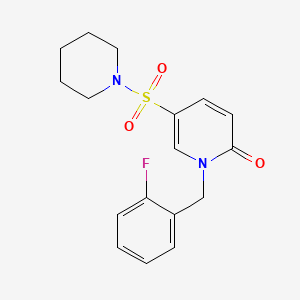
![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2943069.png)
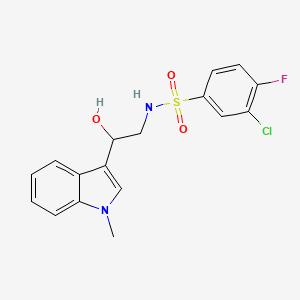
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)
![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)
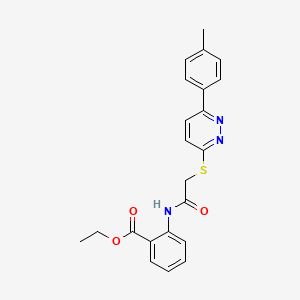
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)
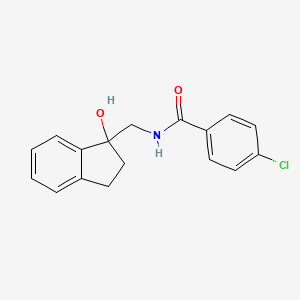
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)
